2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C12H16FN3S and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds, including derivatives structurally related to the specified chemical, showing significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against a variety of bacterial and fungal strains, showcasing their potential as lead compounds for developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Structural Diversity and Chemical Synthesis
The versatility of related chemical structures has been utilized in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This approach not only demonstrates the chemical flexibility of such derivatives but also opens up new avenues for the discovery of compounds with potential biological activities (Roman, 2013).
Heterocyclic Compound Synthesis
Further research into the synthesis of heterocyclic compounds has highlighted the role of these derivatives in forming complex structures with potential pharmacological applications. These synthetic strategies enable the exploration of novel compounds that could serve as therapeutic agents, underscoring the importance of such chemical derivatives in drug discovery processes (Gein & Mar'yasov, 2015).
Antitumor Activity
The exploration of pyrazole derivatives, including those structurally related to the mentioned chemical compound, has identified potential antitumor pharmacophore sites. This research contributes to the understanding of how modifications in the chemical structure can influence the biological activity of compounds, potentially leading to the development of new antitumor agents (Titi et al., 2020).
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-14-6-4-10-9-16(7-5-13)15-12(10)11-3-2-8-17-11/h2-3,8-9,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXAVZYYCKQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=C1C2=CC=CS2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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